

physical and chemical properties of pyridinium tribromide

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An In-depth Technical Guide to Pyridinium Tribromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinium tribromide, also known as pyridinium bromide perbromide (PBPB), is a solid, crystalline organic compound composed of a pyridinium cation and a **tribromide anion**.[1][2] It serves as a stable and convenient electrophilic brominating agent, offering a safer and more easily handled alternative to liquid bromine for a wide range of organic syntheses.[2][3] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and use, and key safety information.

Physical and Chemical Properties

Pyridinium tribromide is a red-orange to brown crystalline powder.[4][5] It is valued in synthetic chemistry for its ability to act as a controlled source of bromine.[2]

Quantitative Physical Properties

The key physical properties of pyridinium tribromide are summarized in the table below. These values represent typical data found in commercial and academic sources.



| Property | Value | Source(s) |
|--------------------|--|-----------|
| Molecular Formula | C5H6Br3N | [4] |
| Molecular Weight | 319.82 g/mol | [4][5] |
| Appearance | Red-orange to red to brown powder, crystals, and/or chunks | [4][5] |
| Melting Point | 127-133 °C | [4][5] |
| Boiling Point | 115.3 °C at 760 mmHg | [4] |
| Flash Point | 20 °C | [4] |
| Density (estimate) | 2.9569 g/cm ³ | [4][5] |
| Water Solubility | Decomposes | [4][5] |
| Solubility | Soluble in methanol and glacial acetic acid.[3][4] | |

Chemical and Spectroscopic Properties

Reactivity and Stability: Pyridinium tribromide is a stable solid under recommended storage conditions (2-8°C, dry environment).[4][6] It is incompatible with strong oxidizing agents and strong bases.[4][5] Its primary chemical characteristic is its function as an electrophilic brominating agent. In solution, it exists in equilibrium with pyridinium bromide and molecular bromine, making it a controlled source of Br₂.[3][7][8] This property makes it highly effective for the bromination of alkenes, alkynes, ketones, phenols, and various aromatic compounds.[5][9]

Spectroscopic Data: Spectroscopic methods are crucial for the identification and characterization of pyridinium tribromide.

• Infrared (IR) Spectroscopy: IR spectra are available for pyridinium tribromide, showing characteristic peaks for the pyridinium cation.[10][11] The formation of the quaternary salt leads to changes in the C-H aromatic vibration region (3250–3000 cm⁻¹) and the C=C/C=N vibration region (1650–1400 cm⁻¹).[12]



- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data have been recorded for pyridinium tribromide.[13] ¹H NMR spectra show characteristic shifts for the protons on the pyridinium ring.[14]
- Mass Spectrometry (MS): Mass spectrometry data is also available for the compound.[15]

Experimental Protocols

Detailed methodologies are essential for the safe and effective use of pyridinium tribromide in a laboratory setting.

Protocol 1: Synthesis of Pyridinium Tribromide

This protocol describes a common laboratory-scale synthesis of pyridinium tribromide.[16]

Materials:

- Pyridine (79.1 g)
- 48% Hydrobromic acid (113 ml)
- Bromine (80 g, 25.5 ml)
- Glacial acetic acid (320 ml)
- Round bottom flask (1 L), reflux condenser, dropping funnel, mechanical stirrer, beaker (1 L),
 Büchner funnel

Procedure:

- Place 79.1 g of pyridine into a 1 L round bottom flask.
- While cooling the flask in an ice-water bath, slowly add 113 ml of 48% hydrobromic acid via a dropping funnel.
- Remove the reflux condenser and set up for distillation. Distill off the water under vacuum by heating the flask in an oil bath to 160 °C until the pyridine hydrobromide is completely dry.
- Dissolve the resulting pyridine hydrobromide in 240 g of glacial acetic acid by heating.



- Set up a mechanical stirrer and, while maintaining a temperature of 60-65 °C, slowly add a solution of 80 g of bromine in 80 ml of glacial acetic acid from a dropping funnel.
- Transfer the flask contents to a 1 L beaker, cover, and allow to crystallize.
- Once cooled to 10 °C, filter the red-brown needle-like crystals using a Büchner funnel.
- Wash the crystals and allow them to air dry. The typical yield is approximately 190 g.[16]

Protocol 2: Purification by Recrystallization

For experiments requiring high-purity material, pyridinium tribromide can be recrystallized.

Materials:

- Crude pyridinium tribromide
- · Glacial acetic acid

Procedure:

- Dissolve the crude pyridinium tribromide in a minimum amount of hot glacial acetic acid (approximately 33 g per 100 mL of acetic acid).[4][5]
- Allow the solution to cool slowly to room temperature.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the resulting orange-red crystals by vacuum filtration.
- Wash the crystals with a small amount of cold acetic acid and dry them in a vacuum desiccator.[16]

Protocol 3: General Protocol for α -Bromination of a Ketone

This protocol outlines a general procedure for the use of pyridinium tribromide in the α -bromination of a ketone, a common application.



Materials:

- Ketone substrate
- Pyridinium tribromide (1.0 1.1 equivalents)
- Glacial acetic acid (as solvent)
- Stir plate and magnetic stir bar
- Reaction flask

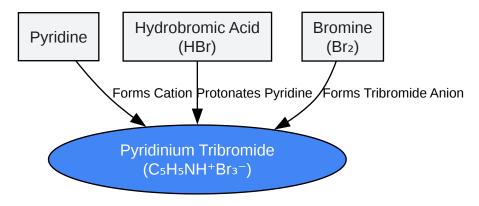
Procedure:

- Dissolve the ketone substrate in glacial acetic acid in a reaction flask equipped with a magnetic stir bar.
- Add solid pyridinium tribromide to the solution in one portion at room temperature.
- Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by observing the disappearance of the red-orange color of the pyridinium tribromide.
- Once the reaction is complete (typically indicated by the solution becoming colorless or pale yellow), pour the mixture into water.
- Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
- Filter off the drying agent and remove the solvent under reduced pressure to yield the crude α-brominated ketone, which can be further purified by chromatography or recrystallization.

Mandatory Visualizations



Logical Relationship of Components

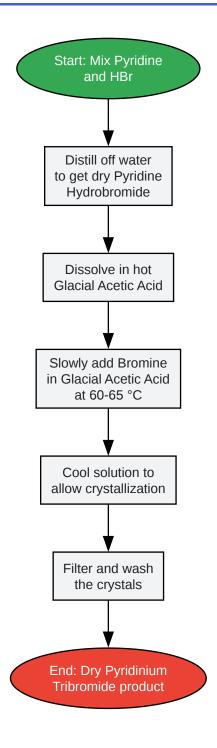


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Caption: Formation of Pyridinium Tribromide from its constituent components.

Synthesis Workflow



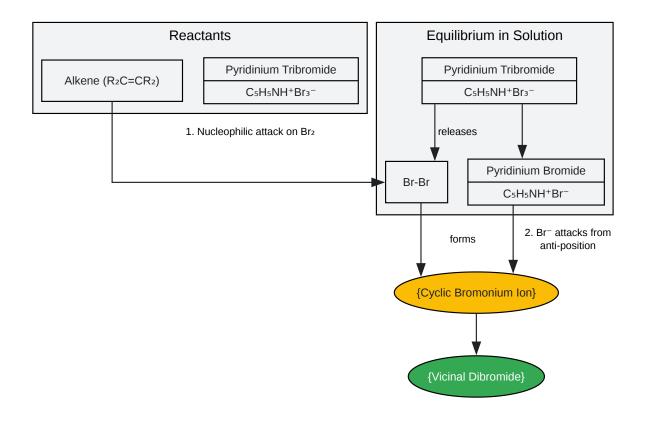


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Caption: Experimental workflow for the synthesis of Pyridinium Tribromide.

Mechanism: Electrophilic Bromination of an Alkene





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Caption: General mechanism for the electrophilic addition of bromine to an alkene.

Safety and Handling

Pyridinium tribromide is a hazardous substance and must be handled with appropriate safety precautions.[17] It is classified as corrosive and causes severe skin burns and eye damage. [18] The material is also a lachrymator, meaning it can cause tearing.[4]

Hazard Summary

| Hazard Statement | Description | Source(s) |
|------------------|--|-----------|
| H314 | Causes severe skin burns and eye damage. | [18][19] |
| Lachrymator | Irritating to the eyes, causing tears. | [4][18] |



Handling Precautions:

- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye
 protection (safety glasses and face shield), and a suitable respirator.[18][19]
- Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[18] [20]
- Handling: Avoid creating dust.[18] Do not breathe dust or fumes.[19] Wash hands thoroughly after handling.[18]
- Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[3][6] Keep away from strong bases and oxidizing agents.[4]
- Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust. [19]

First Aid Measures:

- Eye Contact: Immediately flush eyes with running water for several minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention. [17][18]
- Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.[18]
- Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[18]
- Inhalation: Move the person to fresh air and keep them at rest in a comfortable position for breathing. Seek immediate medical attention.[18]

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